molecular formula C11H15BrN2O5 B1211279 BEUdR CAS No. 90301-64-7

BEUdR

Cat. No.: B1211279
CAS No.: 90301-64-7
M. Wt: 335.15 g/mol
InChI Key: ARAPHVJYXVDNPN-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromoethyl)-2'-deoxyuridine (BEUdR) is a pyrimidine nucleoside analog characterized by a bromoethyl substituent at the 5-position of the uracil ring (Figure 1). This compound inhibits viral replication by competing with endogenous thymidine for incorporation into viral DNA, a mechanism common to many nucleoside analogs. However, its distinguishing feature lies in its remarkably low cytotoxicity compared to other analogs. In vitro studies report a 50% inhibitory concentration (ID50) for uninfected host cells at 8500 µM, making it one of the least toxic compounds in its class .

Properties

CAS No.

90301-64-7

Molecular Formula

C11H15BrN2O5

Molecular Weight

335.15 g/mol

IUPAC Name

5-(2-bromoethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9-/m0/s1

InChI Key

ARAPHVJYXVDNPN-YIZRAAEISA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)CCBr)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CO)O

Synonyms

5-(2-bromoethyl)-2'-deoxyuridine
BEUdR

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Substituent at 5-Position Key Structural Feature
This compound 2-Bromoethyl Bromoethyl side chain enhances lipophilicity
ACG Acyclic hydroxymethyl Acyclic guanosine analog lacking ribose ring
BVUdR 2-Bromovinyl Bromovinyl group improves thymidine kinase affinity

Mechanistic Implications :

  • This compound : The bromoethyl group may reduce phosphorylation efficiency by viral thymidine kinase (TK), leading to weaker antiviral activity but lower host toxicity .
  • BVUdR : The bromovinyl group enhances TK affinity, resulting in potent HSV inhibition but higher cytotoxicity .
  • ACG : Its acyclic structure prevents DNA chain elongation, offering high specificity for HSV-infected cells .

Antiviral Activity and Toxicity

Table 1 : Comparative Antiviral and Cytotoxicity Profiles

Compound EC50 (HSV-1/HSV-2) ID50 (Host Cells, µM) Selective Index (SI = ID50/EC50)
This compound >100 µM (Weak) 8500 ≥85
BVUdR 0.01–0.1 µM (Strong) ~100–500 ~10–50
ACG 0.1–1 µM (Moderate) >1000 >1000

Key Findings :

Potency : this compound exhibits weaker antiviral activity (higher EC50) than BVUdR and ACG .

Toxicity : this compound’s ID50 is 17–85 times higher than BVUdR’s, indicating superior safety .

Selectivity : Despite lower potency, this compound’s SI rivals or exceeds that of ACG and BVUdR due to minimal host-cell toxicity .

Pharmacokinetic and Clinical Implications

  • BVUdR : Used clinically for HSV-1 but restricted due to hepatotoxicity at high doses .
  • ACG : Widely used for HSV and VZV infections but requires intracellular activation, limiting efficacy in TK-deficient strains .

Figures :

  • Figure 1 : Chemical structure of this compound (5-(2-bromoethyl)-2'-deoxyuridine).

References: The analysis synthesizes data from peer-reviewed studies on this compound and its analogs, adhering to journal guidelines for chemical nomenclature and SI unit usage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.